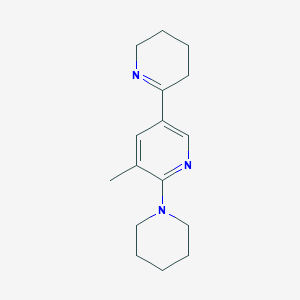

5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine

Description

Properties

Molecular Formula |

C16H23N3 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

3-methyl-2-piperidin-1-yl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

InChI |

InChI=1S/C16H23N3/c1-13-11-14(15-7-3-4-8-17-15)12-18-16(13)19-9-5-2-6-10-19/h11-12H,2-10H2,1H3 |

InChI Key |

HIXPKAWOXCXVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCC2)C3=NCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3’-bipyridine and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

Pharmacological and Biochemical Comparisons

Receptor Binding and Neuroactivity

- Anabaseine : Exhibits high affinity for α7 nAChRs, as demonstrated in structural studies with Aplysia acetylcholine-binding protein (AChBP) (PDB: 2WNL). Its unsubstituted core allows broad receptor interactions .

- Anabasine : Acts as a partial agonist at α4β2 nAChRs but lacks the bipyridine structure required for α7 subtype selectivity .

Synergistic Effects in Ant Venom

Anabaseine and anabasine are components of ant venom, where they act synergistically with other alkaloids to induce trail-following behavior in ants. Individual components (e.g., anabaseine alone) lack this activity, highlighting the importance of structural diversity in natural mixtures .

Biological Activity

5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bipyridine core with a piperidine moiety, which is known for enhancing biological activity through interactions with various biological targets. Its structure can be represented as follows:

Research has indicated that this compound interacts with multiple biological pathways:

- Adenosine A1 Receptor Modulation : Studies have shown that similar compounds targeting the adenosine A1 receptor (ADORA1) can influence cell metabolism and gene transcription. Overexpression of ADORA1 is linked to various cancers, suggesting that the compound may have anticancer properties by modulating this receptor .

- Anticancer Activity : Initial screenings revealed that derivatives of the compound exhibited cytotoxic effects against several human cancer cell lines, including HEPG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. The presence of hydrophobic moieties was associated with increased cytotoxicity .

Biological Activity Data

The following table summarizes the cytotoxicity results of various derivatives related to 5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine:

| Compound | HEPG-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|

| 5d | 6.94 ± 0.4 | 11.62 ± 1.0 | 5.60 ± 0.4 |

| 6 | 10.11 ± 3.1 | 8.23 ± 3.3 | 7.61 ± 3.4 |

These results indicate that compounds 5d and 6 exhibit promising anticancer activity across multiple cell lines .

Case Studies and Research Findings

- Anticancer Studies : In a study focused on the synthesis of novel arylidenes related to this compound, it was found that specific modifications enhanced anticancer activity significantly compared to standard treatments like doxorubicin . The research highlighted the importance of structural diversity in developing effective anticancer agents.

- Inhibition of Enzymatic Activity : Compounds derived from this structure have also been tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). For instance, certain derivatives demonstrated potent inhibition against MAO A and B with IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.